N-(2-{7-methoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)-2-methylpropanamide
Description
Properties
IUPAC Name |
N-[2-(7-methoxy-1,8-dioxo-3,4-dihydropyrido[1,2-a]pyrazin-2-yl)ethyl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4/c1-10(2)14(20)16-4-5-17-6-7-18-9-13(22-3)12(19)8-11(18)15(17)21/h8-10H,4-7H2,1-3H3,(H,16,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTAAFXREHAATP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCCN1CCN2C=C(C(=O)C=C2C1=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-{7-methoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)-2-methylpropanamide (CAS Number: 1040660-29-4) is a compound of significant interest due to its potential biological activities. This article explores its structural properties, synthesis, and various biological activities, particularly its antitumor effects and inhibition of specific enzymes.
- Molecular Formula : C₁₅H₂₁N₃O₄
- Molecular Weight : 307.34 g/mol
- Structure : The compound features a pyrido[1,2-a]pyrazine core which is known for its diverse biological activities.
Synthesis
The synthesis of this compound typically involves multiple steps including the formation of the pyrido[1,2-a]pyrazine scaffold followed by functionalization to introduce the amide group. Specific synthetic routes may vary depending on the desired yield and purity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds with similar structures. For instance:
- Inhibition of EGFR Kinase : Compounds related to pyrido[1,2-a]pyrazines have shown promising results as EGFR kinase inhibitors. An example is compound B1 from a related study which demonstrated an IC₅₀ value of 13 nM against EGFR L858R/T790M mutants . The activity of this compound in inhibiting similar pathways warrants investigation.
| Compound | IC₅₀ (nM) | Target |
|---|---|---|
| B1 | 13 | EGFR |
| B7 | 15.629 | H1975 |
| B8 | 0.297 | A549 |
Enzyme Inhibition
The compound's potential as an aldose reductase inhibitor has also been explored. Aldose reductase plays a critical role in diabetic complications by converting glucose to sorbitol. Inhibitors of this enzyme can help mitigate such complications.
Case Studies
Several studies have documented the biological activities of similar compounds:
- Pyrido[2,3-d]pyrimidine Derivatives : A series of derivatives were synthesized and evaluated for their cytotoxicity against various cancer cell lines including A549 and NCI-H1975. The results indicated that modifications in side chains significantly influenced their activity .
- Antioxidant Activity : Research on pyrido[2,3-b]pyrazin derivatives has shown antioxidant properties alongside their enzyme inhibition capabilities . This dual action could enhance their therapeutic potential in managing oxidative stress-related diseases.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of pyrazine compounds exhibit significant antimicrobial properties. Studies have shown that certain pyrazine derivatives can inhibit the growth of bacteria such as Proteus and Klebsiella, suggesting that N-(2-{7-methoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)-2-methylpropanamide may also possess similar properties. This potential makes it a candidate for developing new antibiotics or antimicrobial agents.
Cholinesterase Inhibition
The compound's structural similarities to known cholinesterase inhibitors indicate potential efficacy in treating neurodegenerative diseases like Alzheimer's disease. Compounds in the pyrido[2,3-b]pyrazine series have shown dual inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values suggesting strong inhibitory activity. This characteristic positions the compound as a potential therapeutic agent for cognitive disorders.
Anti-inflammatory Effects
Some studies have reported that pyrazine derivatives demonstrate anti-inflammatory activity by inhibiting albumin denaturation and other inflammatory markers. This suggests that this compound could be explored for therapeutic applications in inflammatory diseases.
Antitumor Activity
Recent studies have demonstrated that this compound shows promising antitumor activity against various cancer cell lines. For instance, it has been observed to inhibit the epidermal growth factor (EGF) signaling pathway, which is critical in cancer progression. This finding opens avenues for its use in cancer therapy.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Antimicrobial Study | Evaluate antimicrobial efficacy | Inhibited growth of Proteus and Klebsiella; potential antibiotic development |
| Neurodegenerative Research | Assess cholinesterase inhibition | Strong AChE and BChE inhibition; potential for Alzheimer's treatment |
| Anti-inflammatory Analysis | Investigate anti-inflammatory properties | Reduced albumin denaturation; therapeutic potential in inflammatory conditions |
| Cancer Research | Test antitumor effects | Inhibited EGF signaling; promising activity against cancer cell lines |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues Sharing the Pyrido[1,2-a]pyrazinone Core
Table 1: Key Structural and Functional Comparisons
Functional and Pharmacological Implications
Substituent Effects on Reactivity and Stability
- α,β-Unsaturated Amide () : The propenamide linker in (2E)-3-(3,4-dimethoxyphenyl)-N-(2-{...}ethyl)prop-2-enamide introduces conjugation, which could enhance electrophilicity or participate in Michael addition reactions .
- The 9-hydroxy group may form hydrogen bonds with biological targets but could also increase susceptibility to oxidative metabolism .
Electronic and Steric Modifications
- Methoxy vs. Hydroxy : The target compound’s 7-methoxy group is electron-donating and less polar than the 9-hydroxy group in ’s analogs, which could alter binding affinity in target proteins.
- Branched vs. Linear Amides : The 2-methylpropanamide in the target compound contrasts with the simpler ethylamide (Example 323) and methoxyethylamide (Example 322), suggesting differences in solubility and steric interactions .
Preparation Methods
Multicomponent Reactions for Core Assembly
A one-pot multicomponent reaction (MCR) efficiently constructs the pyrido[1,2-a]pyrazine system. As demonstrated by Efteneva et al., equimolar quantities of substituted aldehydes, 1,3-indanedione, and 2-aminopyrazine react in ethanol with p-toluenesulfonic acid (p-TSA) as a catalyst. For the target compound, substituting the aldehyde with a methoxy-bearing derivative (e.g., 4-methoxybenzaldehyde) introduces the 7-methoxy group in situ. This method achieves yields of 82–89% under reflux conditions (8–9 h).
Optimization Insights :
Stepwise Construction via Bicyclic Intermediates
An alternative route involves synthesizing bicyclic intermediates, as seen in the preparation of 7-benzylideneoctahydro-2H-pyrido[1,2-a]pyrazines. Ketone intermediates (e.g., 2-benzyloctahydro-2H-pyrido[1,2-a]pyrazin-7-one) undergo olefination using phosphonate anions instead of traditional Wittig reagents, improving yields from 15–20% to 82–85%. For the target molecule, replacing benzylidene with methoxy-substituted groups during olefination could introduce the 7-methoxy moiety.
Functionalization: Introducing Methoxy and Dioxo Groups
Methoxy Group Installation
Methoxy groups are typically introduced via:
-
Alkylation : Treatment of hydroxyl precursors with methyl iodide in the presence of a base (e.g., K₂CO₃).
-
Direct Substitution : Using methoxy-bearing aldehydes in MCRs, as highlighted in Section 1.1.
Challenges : Competing oxidation or demethylation during subsequent steps necessitates protective strategies. For example, tosyl or acetyl groups shield hydroxyl intermediates before final methylation.
Dioxo Group Formation
The 1,8-dioxo functionality arises from oxidation or cyclocondensation:
-
Oxidation of Dihydroxy Precursors : Jones reagent (CrO₃/H₂SO₄) or KMnO₄ oxidizes dihydroxy intermediates to diketones.
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Cyclocondensation : In MCRs, 1,3-indanedione contributes two carbonyl groups, forming the dioxo system directly.
Ethyl Linker Attachment and Amide Coupling
Amide Bond Formation
The final 2-methylpropanamide group is coupled using:
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Carbodiimide Coupling : EDCI or DCC mediates reaction between the ethylamine intermediate and 2-methylpropanoyl chloride.
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Ammonolysis : Treating ester precursors (e.g., methyl 2-methylpropanoate) with ammonia under reflux, achieving 60–80% yields.
Case Study : Synthesis of 3-amino-2,2-dimethylpropionamide involves refluxing tosyl-protected esters with 28% ammonia solution, yielding 60–80% after purification.
Integrated Synthetic Route
Combining these steps, a plausible pathway is:
-
Core Synthesis :
-
Ethyl Linker Installation :
-
Amide Coupling :
Yield Optimization :
-
Olefination Improvement : Replacing Wittig reagents with phosphonate anions boosts yields to >80%.
-
Demethylation Control : Lewis acids (e.g., LiBr) selectively remove methyl groups without disrupting the amide bond.
Analytical Validation
Critical characterization data for intermediates and the final compound include:
Q & A
Basic: What synthetic strategies are recommended for preparing this compound, and what reaction conditions optimize yield?
Methodological Answer:
The synthesis of pyrido[1,2-a]pyrazine derivatives typically involves cyclization of substituted pyridine precursors with ketones or amines under acidic or basic conditions. For the target compound:
- Core Formation : Condensation of 7-methoxy-substituted pyridine with ethylenediamine derivatives under reflux in ethanol or DMF .
- Oxo Group Introduction : Oxidation using KMnO₄ or H₂O₂ at controlled pH (e.g., acidic for ketone formation) .
- Ethyl-Propanamide Sidechain : Nucleophilic substitution or amide coupling (e.g., using EDC/HOBt) with 2-methylpropanamide .
Optimization Tips : - Use anhydrous solvents (e.g., THF) to minimize hydrolysis.
- Monitor reaction progress via TLC or HPLC.
Advanced: How can conflicting crystallographic data (e.g., bond angles vs. NMR) be resolved for this compound?
Methodological Answer:
Discrepancies between X-ray diffraction and NMR data often arise from dynamic motion in solution versus solid-state rigidity. To resolve this:
Refinement Tools : Use SHELX programs (e.g., SHELXL) to iteratively refine crystallographic models, checking for twinning or disorder .
Cross-Validation : Compare experimental NMR chemical shifts (¹H/¹³C) with DFT-calculated values (e.g., using Gaussian09).
Dynamic Effects : Perform variable-temperature NMR to assess conformational flexibility in solution .
Basic: What spectroscopic and chromatographic techniques are essential for structural characterization?
Methodological Answer:
- ¹H/¹³C NMR : Assign methoxy (δ ~3.8 ppm), carbonyl (δ ~170–180 ppm), and pyrazine aromatic protons (δ ~6.5–8.5 ppm) .
- HRMS : Confirm molecular formula (e.g., [M+H]⁺ with <5 ppm error) .
- HPLC-PDA : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .
Advanced: How can structure-activity relationship (SAR) studies be designed to probe bioactivity?
Methodological Answer:
Analog Synthesis : Vary substituents (e.g., methoxy → ethoxy, oxo → thio) to assess electronic effects .
Biological Assays : Test analogs in enzyme inhibition assays (e.g., kinase or protease targets) with IC₅₀ determination .
Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes to targets like COX-2 or HDACs .
Basic: What are the stability considerations for this compound under storage or experimental conditions?
Methodological Answer:
- Thermal Stability : Conduct TGA/DSC to identify decomposition temperatures (>200°C typical for similar compounds) .
- Hydrolytic Sensitivity : Store at −20°C in amber vials under argon to prevent oxo group hydrolysis .
- Light Sensitivity : UV-Vis spectroscopy can detect photodegradation; use light-protected vials .
Advanced: How can reaction intermediates be trapped or characterized in multi-step syntheses?
Methodological Answer:
- In Situ Monitoring : Use LC-MS or ReactIR to detect transient intermediates (e.g., enolates or imines) .
- Trapping Agents : Add methyl chloroformate to stabilize reactive species for isolation .
- Cryogenic Crystallography : Flash-cool intermediates for single-crystal analysis (e.g., using liquid N₂) .
Basic: What are the key challenges in scaling up synthesis from mg to gram scale?
Methodological Answer:
- Solvent Selection : Replace DMF with toluene for easier removal .
- Catalyst Loading : Optimize Pd-catalyzed steps (e.g., Suzuki coupling) to ≤5 mol% .
- Workup Efficiency : Use centrifugal partition chromatography for rapid purification .
Advanced: How can metabolomic studies elucidate the compound’s in vivo degradation pathways?
Methodological Answer:
Isotopic Labeling : Synthesize ¹³C-labeled analogs to track metabolites via LC-MS/MS .
Liver Microsome Assays : Incubate with CYP450 enzymes (e.g., CYP3A4) to identify oxidative metabolites .
Data Analysis : Use software like MetaboAnalyst to map pathways (e.g., glucuronidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
